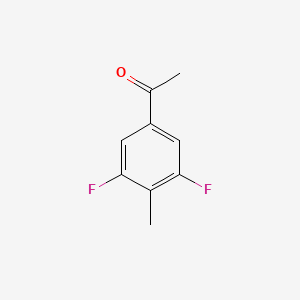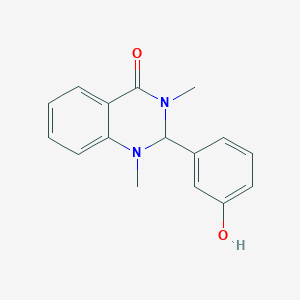
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- is a complex organic compound known for its unique structure and properties This compound belongs to the class of steroids, which are characterized by a specific arrangement of carbon atoms forming four fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- typically involves multi-step organic reactions. The starting materials are often simpler steroids or related compounds, which undergo a series of functional group transformations. Key steps may include hydroxylation, oxidation, and selective reduction reactions. The reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as chromatography and crystallization are commonly used to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 20th position can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions are tailored to achieve the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce secondary alcohols. Substitution reactions can lead to the formation of ethers or esters with different functional groups.
Aplicaciones Científicas De Investigación
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of other complex molecules and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which 14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-: This compound has an additional hydroxyl group, which may alter its chemical reactivity and biological activity.
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy-, 12-benzoate:
Uniqueness
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- is unique due to its specific arrangement of hydroxyl groups and the presence of a carbonyl group at the 20th position
Propiedades
Número CAS |
6869-50-7 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-[(3S,8S,9R,10R,12R,13S,14R,17R)-3,8,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O5/c1-12(22)15-6-9-21(26)19(15,3)17(24)11-16-18(2)7-5-14(23)10-13(18)4-8-20(16,21)25/h4,14-17,23-26H,5-11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 |
Clave InChI |
YETBVMVJLDSXHU-OTKHHKLUSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O |
SMILES canónico |
CC(=O)C1CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


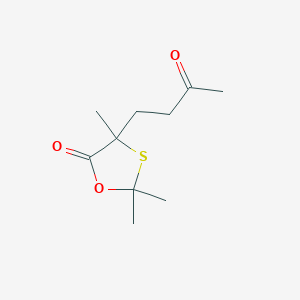
![2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14150328.png)

![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)
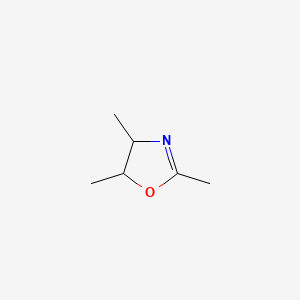
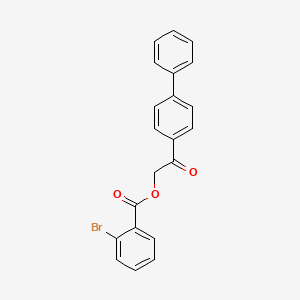
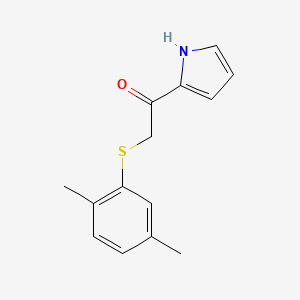
![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)
